Physicochemical properties of 5-Ethoxy-1,3-oxazole-2-carbohydrazide
Physicochemical properties of 5-Ethoxy-1,3-oxazole-2-carbohydrazide
An In-Depth Technical Guide to the Synthesis, Properties, and Reactivity of 5-Ethoxy-1,3-oxazole-2-carbohydrazide
Foreword: The compound 5-Ethoxy-1,3-oxazole-2-carbohydrazide is a specialized chemical intermediate. While direct, peer-reviewed literature on this exact molecule is scarce, its synthesis, properties, and reactivity can be confidently projected based on well-established principles of heterocyclic chemistry and data from closely related analogues. This guide synthesizes this information to provide a robust technical overview for researchers and drug development professionals. The methodologies described are grounded in documented procedures for this class of compounds, particularly the validated protocols for the hydrazinolysis of oxazole esters.
Molecular Structure and Significance
5-Ethoxy-1,3-oxazole-2-carbohydrazide belongs to the class of substituted oxazoles, which are five-membered heterocyclic rings containing one oxygen and one nitrogen atom. The core value of this molecule lies in its functional groups:
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1,3-Oxazole Ring: A stable aromatic scaffold prevalent in many biologically active compounds. The 5-ethoxy substituent, an electron-donating group, influences the electronic properties of the ring.
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Carbohydrazide Moiety (-CONHNH₂): A versatile functional group that serves as a crucial nucleophile and a key building block (synthon) for constructing more complex heterocyclic systems, most notably 1,3,4-oxadiazoles.
Derivatives of oxazole-2-carbohydrazide are recognized as important intermediates in the synthesis of compounds with potential biological activities. This guide provides the foundational chemical knowledge required to effectively utilize this molecule in a research and development setting.
Proposed Synthesis Pathway
The most logical and efficient synthesis of 5-Ethoxy-1,3-oxazole-2-carbohydrazide is a two-step process. The first step involves the construction of the substituted oxazole ring to form an ester precursor, followed by the conversion of the ester to the target carbohydrazide.
Step 1: Synthesis of Precursor: Ethyl 5-Ethoxy-1,3-oxazole-2-carboxylate
The formation of the 5-alkoxy-oxazole ring system can be achieved through several established methods. One common approach is the reaction of an isocyanoacetate, such as ethyl isocyanoacetate, with a suitable electrophile that installs the ethoxy group at the 5-position. This reaction provides a direct route to the necessary ethyl ester precursor.
Step 2: Hydrazinolysis of the Ester Precursor
This critical final step involves the nucleophilic acyl substitution of the ethoxy group from the ester with hydrazine. The protocol described below is adapted from a validated method for synthesizing analogous oxazole-2-carbohydrazides.
Experimental Protocol:
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Reaction Setup: To a solution of Ethyl 5-Ethoxy-1,3-oxazole-2-carboxylate (1.0 eq) in a suitable alcohol solvent (e.g., ethanol, 10 mL/g of ester) in a round-bottom flask, add hydrazine hydrate (85% solution, 3.0-5.0 eq).
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Causality: Ethanol is chosen as the solvent because both the starting ester and hydrazine hydrate are soluble in it, creating a homogeneous reaction mixture. A significant excess of hydrazine hydrate is used to ensure the reaction goes to completion and to minimize the formation of dimeric side products.
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Reaction Conditions: Stir the mixture at reflux (approximately 78-80 °C) for 4-8 hours.
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Causality: Heating to reflux provides the necessary activation energy for the nucleophilic attack of the weakly basic hydrazine on the ester carbonyl. The reaction progress should be monitored to determine the optimal time.
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Work-up and Isolation:
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Cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours.
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The product, 5-Ethoxy-1,3-oxazole-2-carbohydrazide, is expected to precipitate as a solid.
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Collect the solid precipitate by vacuum filtration.
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Wash the collected solid with a small amount of cold diethyl ether or ethanol to remove any unreacted starting material or soluble impurities.
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Causality: The product is expected to have lower solubility in the cold solvent mixture than the starting materials or byproducts, allowing for efficient isolation by precipitation. A cold solvent wash minimizes the loss of the desired product.
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Purification: Dry the solid product under vacuum. If further purification is needed, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed.
Diagram: Proposed Synthetic Workflow
Caption: A proposed two-step synthesis of the target compound.
Physicochemical Properties (Predicted)
No experimental data is publicly available for this specific molecule. The following table summarizes key physicochemical properties predicted using computational models, providing valuable estimates for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₆H₉N₃O₃ | Defines the elemental composition. |
| Molecular Weight | 171.15 g/mol | Important for stoichiometric calculations. |
| LogP (Octanol/Water) | -0.25 | Indicates high hydrophilicity; likely poor passive membrane permeability. |
| Hydrogen Bond Donors | 2 | The -NH and -NH₂ groups can donate protons, influencing solubility and target binding. |
| Hydrogen Bond Acceptors | 4 | The oxygen and nitrogen atoms can accept protons, contributing to aqueous solubility. |
| Polar Surface Area (PSA) | 91.9 Ų | Suggests low oral bioavailability if used as a final drug, but ideal for an intermediate. |
| pKa (Most Basic) | 2.9 (Amine) | The hydrazide nitrogen atoms are weakly basic. |
Anticipated Spectroscopic Characterization
The identity and purity of the synthesized 5-Ethoxy-1,3-oxazole-2-carbohydrazide would be confirmed using standard spectroscopic techniques. The following are the expected characteristic signals:
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¹H NMR (Proton NMR):
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Ethoxy Group: A triplet signal around δ 1.4-1.5 ppm (3H, -CH₃) and a quartet signal around δ 4.4-4.6 ppm (2H, -OCH₂-).
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Oxazole Ring Proton: A singlet signal for the proton at the C4 position, expected in the δ 6.5-7.5 ppm region.
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Hydrazide Protons: Two broad singlet signals, one for the -NH- proton (δ ~9.0-10.0 ppm) and one for the -NH₂ protons (δ ~4.5-5.5 ppm). These signals are D₂O exchangeable.
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¹³C NMR (Carbon NMR):
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Ethoxy Group: Signals around δ 14-15 ppm (-CH₃) and δ 68-70 ppm (-OCH₂-).
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Oxazole Ring Carbons: Three distinct signals in the aromatic region (δ ~110-165 ppm).
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Carbonyl Carbon: A signal for the C=O group in the δ 160-170 ppm range.
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IR Spectroscopy:
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N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region corresponding to the asymmetric and symmetric stretching of the -NH₂ group and the -NH stretch.
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C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.
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C=N and C=C Stretching: Absorptions in the 1550-1620 cm⁻¹ region characteristic of the oxazole ring.
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Chemical Reactivity and Synthetic Applications
The primary utility of 5-Ethoxy-1,3-oxazole-2-carbohydrazide is as a precursor for other heterocyclic systems. The carbohydrazide moiety is a potent dinucleophile, making it ideal for cyclization reactions.
Key Reaction: Synthesis of 1,3,4-Oxadiazole Derivatives
A cornerstone reaction is its conversion into 2,5-disubstituted-1,3,4-oxadiazoles. This is typically achieved by reacting the carbohydrazide with a carboxylic acid derivative (such as an acid chloride or anhydride) or with a one-carbon donor like carbon disulfide followed by alkylation.
General Protocol (using an acid chloride):
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The carbohydrazide is first acylated with a suitable acid chloride (R-COCl) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form an N,N'-diacylhydrazine intermediate.
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This intermediate is then subjected to thermal or acid-catalyzed cyclodehydration to yield the stable 1,3,4-oxadiazole ring.
Diagram: Key Reaction Pathway
